

Application Notes and Protocols for CT-0508 in HER2 Overexpressing Tumors

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Compound of Interest

Compound Name: CT-08

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These application notes provide a comprehensive overview of the clinical trial protocol for CT-0508, a first-in-class chimeric antigen receptor macrophage (CAR-M) therapy for HER2 overexpressing solid tumors. The information is compiled from publicly available clinical trial data and publications.

Introduction

CT-0508 is an investigational cell therapy product composed of autologous monocyte-derived macrophages engineered to express an anti-HER2 chimeric antigen receptor (CAR).[1] This therapy is being evaluated in a Phase 1, first-in-human clinical trial (NCT04660929) for the treatment of patients with recurrent or metastatic solid tumors that overexpress HER2.[2][3] Preclinical studies have demonstrated that CT-0508 can induce targeted phagocytosis of cancer cells, remodel the tumor microenvironment (TME), and activate an anti-tumor T-cell response.[4]

Mechanism of Action

CT-0508 utilizes the innate phagocytic capabilities of macrophages and redirects them specifically against HER2-expressing tumor cells. The proposed mechanism of action involves several key steps:

- **Target Recognition and Phagocytosis:** The anti-HER2 CAR on the surface of the macrophages binds to the HER2 protein on tumor cells, triggering phagocytosis and subsequent destruction of the cancer cells.[\[4\]](#)
- **Antigen Presentation and T-Cell Activation:** Following phagocytosis, the CAR-M processes and presents tumor-associated antigens to T-cells, leading to the activation and expansion of tumor-reactive T-cells.[\[4\]](#) This can result in "epitope spreading," where the immune system learns to recognize and attack other tumor antigens, not just HER2.
- **Tumor Microenvironment Remodeling:** CT-0508 cells are designed to adopt a pro-inflammatory M1 phenotype, which can help to overcome the immunosuppressive nature of the solid tumor microenvironment.[\[1\]](#) This includes the secretion of pro-inflammatory cytokines and chemokines that attract other immune cells to the tumor site.[\[1\]](#)

Quantitative Data Summary

The following tables summarize the key quantitative data from the CT-0508 Phase 1 clinical trial.

Table 1: Patient Demographics and Baseline Characteristics

Characteristic	Value
Number of Patients (Group 1 + 2)	14
Median Age (years)	58 (range, 45-81)
Sex (Female)	71.4%
ECOG Performance Status 0	64.3%
HER2 Overexpression (IHC 3+)	64.3%
Microsatellite Stable/Instability-Low	92.9%
Low Tumor Mutational Burden	78.6%
Prior Radiotherapy	64.3%

Source:[2][3]

Table 2: Treatment Regimen

Cohort/Group	Dosing Schedule	Total Cells Administered
Group 1	Fractionated dose on Day 1, 3, and 5	Up to 5 x 10 ⁹ total cells
Group 2	Single bolus dose on Day 1	Up to 5 x 10 ⁹ total cells
Cohort 3	Day 1 and Day 3	Up to 2.5 billion cells on each day
Cohort 4	Single dose on Day 1	Up to 5 billion cells
89[Zr] Radiolabeled Group	Single IV dose on Day 1	Up to 500 million 89[Zr] radiolabeled CT-0508 and up to 4.5 billion non-radiolabeled CT-0508

Source:[2][5]

Table 3: Preliminary Efficacy Results

Outcome	Result
Best Overall Response	Stable Disease in 28.6% of patients (4 out of 14)
HER2 3+ Patients with Stable Disease	44% (4 out of 9)
HER2 2+ Patients with Stable Disease	0% (0 out of 5)

Source:[2][6]

Table 4: Treatment-Related Adverse Events (Most Common)

Adverse Event	Grade	Frequency
Cytokine Release Syndrome (CRS)	Grade 1-2	Occurred in 9 patients
Infusion-Related Reactions	Grade 1-2	N/A
Decreased Lymphocyte Count	Grade 1-2	N/A

Note: No dose-limiting toxicities, Grade ≥ 3 CRS, or immune effector cell-associated neurotoxicity syndrome (ICANS) were observed.[\[2\]](#)[\[6\]](#)

Experimental Protocols

The following are detailed methodologies for key experiments cited in the CT-0508 clinical trial protocol.

CT-0508 Manufacturing Protocol

This protocol outlines the general steps for the ex vivo manufacturing of autologous CT-0508 CAR-macrophages.

- Monocyte Collection:
 - Patient's peripheral blood mononuclear cells (PBMCs) are collected via leukapheresis.
 - Monocytes are isolated from the apheresis product.[\[7\]](#)
- Macrophage Differentiation:
 - Isolated monocytes are cultured ex vivo under specific conditions to differentiate into macrophages.[\[7\]](#)
- CAR Transduction:
 - Differentiated macrophages are transduced with a chimeric adenoviral vector (Ad5f35) encoding the anti-HER2 chimeric antigen receptor.[\[1\]](#)
- Harvesting and Formulation:

- The engineered CAR-macrophages (CT-0508) are harvested.
- The final product is formulated for intravenous administration.
- Quality Control:
 - The final CT-0508 product is assessed for viability, purity, and CAR expression before release.[\[8\]](#)

Correlative Studies Protocols

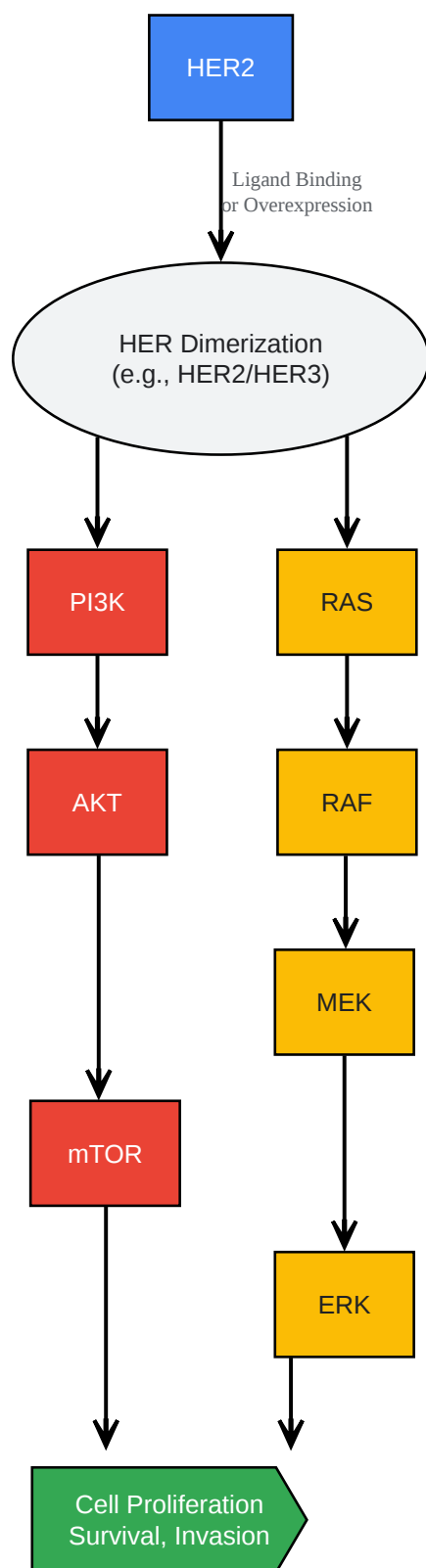
Serial blood samples and tumor biopsies are collected before and after CT-0508 infusion to assess the mechanism of action and identify potential biomarkers.[\[7\]](#)

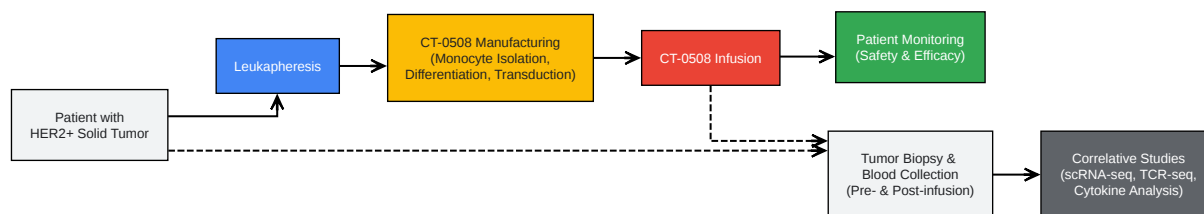
- Pharmacokinetics:
 - The presence and persistence of CT-0508 in peripheral blood and the tumor microenvironment are monitored.[\[7\]](#)
- Immunophenotyping:
 - Changes in immune cell populations in the blood and tumor are analyzed using techniques such as flow cytometry.
- T-Cell Receptor (TCR) Sequencing:
 - TCR sequencing is performed on T-cells from the blood and tumor to assess for clonal expansion of tumor-reactive T-cells.[\[7\]](#)
- Single-Cell RNA Sequencing (scRNA-seq):
 - scRNA-seq is used to analyze the gene expression profiles of individual cells within the tumor microenvironment to understand the impact of CT-0508 on various cell types.
- Cytokine Analysis:
 - Levels of various cytokines and chemokines in the blood are measured to assess the systemic immune response to CT-0508 infusion.

Visualizations

HER2 Signaling Pathway

The following diagram illustrates the major signaling pathways activated by HER2 in cancer cells, leading to cell proliferation, survival, and invasion.





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